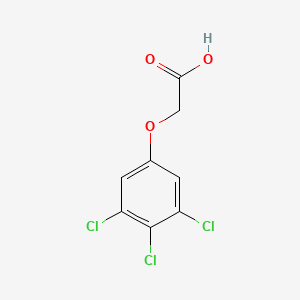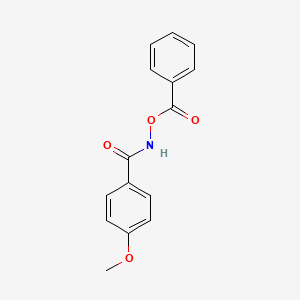
N-(Benzoyloxy)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzoyloxy)-4-methoxybenzamide is an organic compound that features both benzoyloxy and methoxy functional groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Benzoyloxy)-4-methoxybenzamide can be synthesized through a multi-step process involving the formation of an N–O bond. One common method involves the oxidation of amines with benzoyl peroxide. The reaction typically requires a significant amount of water and a base such as cesium carbonate to achieve high selectivity and yield . The reaction conditions are mild and do not require an inert atmosphere, making the process relatively straightforward .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzoyloxy)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzoyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxamic acids, and substituted benzamides .
Aplicaciones Científicas De Investigación
N-(Benzoyloxy)-4-methoxybenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(Benzoyloxy)-4-methoxybenzamide involves the formation of N–O bonds, which are crucial for its biological and chemical activities. The compound can act as a precursor to hydroxamic acids and other biologically active molecules. The molecular targets and pathways involved include metal ion chelation and inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
N-(Benzoyloxy)amines: These compounds share the N–O bond and serve as intermediates in the synthesis of amines and hydroxamic acids.
Hydroxamic Acids: Known for their metal ion chelation properties and biological activities.
Benzamides: Structurally similar compounds with various functional groups attached to the benzamide core.
Uniqueness
N-(Benzoyloxy)-4-methoxybenzamide is unique due to its combination of benzoyloxy and methoxy groups, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable intermediate in organic synthesis and a candidate for further exploration in medicinal chemistry .
Propiedades
Número CAS |
59101-32-5 |
|---|---|
Fórmula molecular |
C15H13NO4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
[(4-methoxybenzoyl)amino] benzoate |
InChI |
InChI=1S/C15H13NO4/c1-19-13-9-7-11(8-10-13)14(17)16-20-15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17) |
Clave InChI |
XRKYYOZNKFGEDR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NOC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)

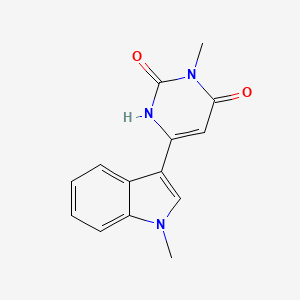
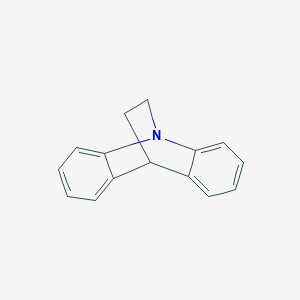
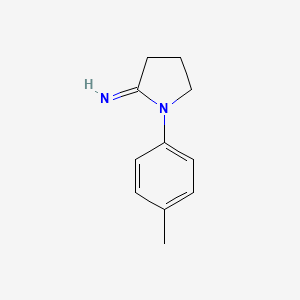
![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)

![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
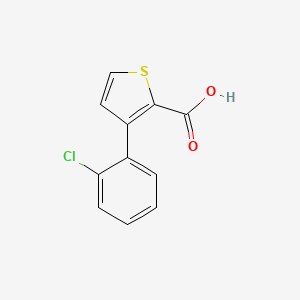
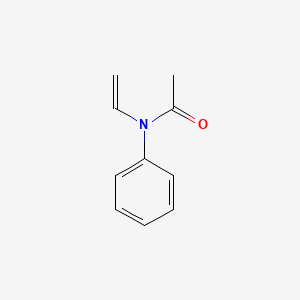

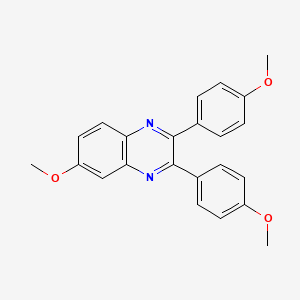
![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)
